molecular formula C7H14ClN3O B1471199 [(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride CAS No. 1609395-28-9

[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride

Cat. No.: B1471199
CAS No.: 1609395-28-9
M. Wt: 191.66 g/mol
InChI Key: BABXFTYATJTINZ-UHFFFAOYSA-N
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Description

“[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride” is a chemical compound with the IUPAC name "(5-isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride" . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3O.ClH/c1-5(2)3-7-9-6(4-8)10-11-7;/h5H,3-4,8H2,1-2H3;1H . This indicates that the compound has a molecular weight of 191.66 . The compound consists of a 1,2,4-oxadiazole ring attached to an isobutyl group and a methylamine group .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s salt data indicates it forms a hydrochloride salt .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research demonstrates that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial and antioxidant activities. For instance, Saundane et al. (2013) synthesized a series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives showing promising antibacterial, antifungal, and antioxidant properties, indicating the potential of 1,3,4-oxadiazole compounds in developing new therapeutic agents (Saundane, Verma, & Katkar, 2013).

Anticancer Evaluation

1,3,4-oxadiazole derivatives have been explored for their anticancer activities. Sharma et al. (2014) synthesized novel carbazole derivatives linked to 1,3,4-oxadiazol-2-amine, demonstrating significant antibacterial, antifungal, and anticancer activities against the Human Breast Cancer Cell Line MCF7, showcasing the potential of such compounds in cancer treatment (Sharma, Kumar, & Pathak, 2014).

Energetic Material Precursors

The synthesis and characterization of 1,3,4-oxadiazole derivatives for energetic material applications have also been investigated. Zhu et al. (2021) synthesized and characterized an energetic material precursor, demonstrating its potential in this field through structural and sensitivity analyses (Zhu, Yang, Zhou, Lin, Wang, & Lu, 2021).

Future Directions

1,2,4-oxadiazoles, including “[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride”, have potential for further exploration as anti-infective agents . Their diverse substitution patterns and biological activities make them promising candidates for drug development .

Properties

IUPAC Name

[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-5(2)3-7-9-6(4-8)10-11-7;/h5H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABXFTYATJTINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-28-9
Record name 1,2,4-Oxadiazole-3-methanamine, 5-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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